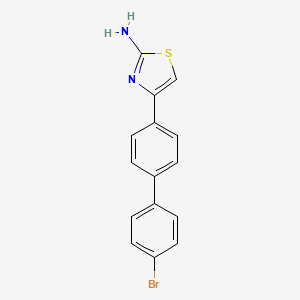

4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLBQYVCRNFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373586 | |

| Record name | 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-26-8 | |

| Record name | 4-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-26-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Bromobiphenyl 4 Yl Thiazol 2 Ylamine and Its Analogs

Overview of Thiazole (B1198619) Ring Construction Strategies

The formation of the thiazole ring is a cornerstone of synthesizing a vast array of derivatives. nih.gov Methodologies often focus on efficiency, yield, and the use of environmentally benign conditions. mdpi.com

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first described in the late 19th century, remains one of the most widely used methods for constructing the thiazole core. clockss.organalis.com.mywikipedia.orgijsrst.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgnih.govijsrst.com For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly employed as the thioamide component. clockss.orgresearchgate.net

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental impact. analis.com.mymdpi.com These modifications include the use of catalysts, alternative solvents, and energy sources. For instance, one-pot synthesis protocols have been developed where the α-haloketone is generated in situ from a ketone, followed by cyclization with thiourea, thus avoiding the isolation of the lachrymatory α-haloketone intermediate. clockss.orgbohrium.com Catalysts such as copper silicate (B1173343) and silica-supported tungstosilicic acid have been shown to promote the reaction efficiently. mdpi.comnanobioletters.com Furthermore, solvent-free conditions have been explored, offering a green and rapid synthesis of 2-aminothiazoles. organic-chemistry.org Modifications have also been developed to synthesize thiazoles derived from amino acids with minimal loss of optical purity. researchgate.net

Cyclization Reactions Employing Substituted Thioureas and α-Haloketones

A significant and versatile method for synthesizing 2-aminothiazole (B372263) derivatives involves the cyclization of substituted thioureas with α-haloketones. clockss.orgresearchgate.netijsrst.com This approach is a direct extension of the Hantzsch synthesis and allows for the introduction of various substituents on the amino group of the resulting thiazole. clockss.org

The reaction proceeds by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation to form the thiazole ring. researchgate.net This method has been successfully used to synthesize a wide range of 4-aryl-2-aminothiazoles by reacting variously substituted phenacyl bromides with thiourea. nanobioletters.com The use of N-substituted thioureas allows for the preparation of N-aryl or N-alkyl-2-aminothiazoles. clockss.org The reaction conditions are often mild, with some syntheses proceeding rapidly at room temperature without the need for a catalyst. researchgate.net One-pot procedures starting from aromatic methyl ketones, which are first brominated and then reacted with thiourea or N-substituted thioureas, have also been reported, offering an efficient route to these compounds. clockss.org

Microwave-Assisted Synthetic Approaches for Thiazole Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to thiazole formation is well-documented. jusst.orgpetsd.orgresearchgate.net This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jusst.orgpetsd.org

In the context of 2-aminothiazole synthesis, microwave irradiation has been effectively used to promote the condensation of α-bromoketones with thiourea. capes.gov.brnih.gov One-pot syntheses starting from ketones, which are halogenated in situ and then cyclized with thiourea under microwave irradiation, have been developed. jusst.org This approach offers a rapid, efficient, and environmentally friendly route to various 2-aminothiazole derivatives. petsd.org The benefits of this technology include not only speed and efficiency but also the potential for solvent-free reactions, further enhancing its green chemistry credentials. petsd.orgresearchgate.net

Electrochemical Cyclization Methods for Heterocyclic Scaffolds

Electrochemical synthesis represents a green and sustainable approach to the formation of heterocyclic compounds like thiazoles. organic-chemistry.orgresearchgate.net These methods avoid the need for chemical oxidants or catalysts, often proceeding under mild conditions. organic-chemistry.org

One such method involves the electrochemical oxidative cyclization of enaminones with thioamides to produce thiazoles in good yields. organic-chemistry.org This process is metal- and oxidant-free. organic-chemistry.org Another electrochemical approach involves the oxidation of hydroquinones or catechols in the presence of a nucleophile like rhodanine, leading to the formation of new thiazole derivatives in an aqueous "green" medium. researchgate.net An electrochemical cascade reaction involving enaminone C-H thiolation and C-N amination has also been reported for the synthesis of 2-aminothiazoles from enaminones and thioureas. rsc.org These electrochemical methods offer a novel and environmentally conscious alternative to traditional synthetic routes.

Specific Synthetic Routes to 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine

The synthesis of the title compound, this compound, leverages the established chemistry of thiazole formation, typically starting from a biphenyl (B1667301) precursor.

Synthesis from p-Bromoacetophenone Precursors

A common and direct route to this compound involves the use of a p-bromoacetophenone derivative as a starting material. While the direct synthesis from a biphenyl ketone is plausible, a frequently documented pathway involves the synthesis of the simpler analog, 4-(4-bromophenyl)thiazol-2-amine, which serves as a key intermediate. nih.govnih.gov

The synthesis of this intermediate is typically achieved through the Hantzsch thiazole synthesis. In this reaction, p-bromoacetophenone is reacted with a halogenating agent, such as iodine or N-bromosuccinimide, to form the corresponding α-haloacetophenone in situ. nih.govtandfonline.com This intermediate is then condensed with thiourea. nih.govnih.gov The reaction is often carried out by refluxing the mixture in a suitable solvent like ethanol. nih.gov The resulting 4-(4-bromophenyl)thiazol-2-amine can then be further modified, for example, through a Suzuki coupling reaction, to introduce the second phenyl ring and form the target biphenyl structure, although specific literature detailing this exact subsequent step for this compound was not found in the provided search results.

A direct synthesis would involve starting with 4-acetyl-4'-bromobiphenyl. This ketone would undergo α-halogenation followed by cyclization with thiourea to yield this compound directly.

Incorporation of the Biphenyl-Bromine Moiety

The synthesis of the core structure of this compound hinges on the effective incorporation of the 4-bromobiphenyl (B57062) moiety. A primary and widely utilized method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. wikipedia.orgnih.govmdpi.com This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. wikipedia.orgnih.gov

In the context of this compound, the key starting material is an α-haloketone bearing the 4-bromobiphenyl group. A common precursor is 2-bromo-1-(4'-bromobiphenyl-4-yl)ethan-1-one. This intermediate can be synthesized from 4-bromoacetophenone, which is first converted to 4'-bromo-4-acetylbiphenyl and then brominated at the alpha position. The subsequent reaction of this α-bromoketone with thiourea in a suitable solvent, often ethanol, under reflux conditions, leads to the formation of the desired this compound. nih.gov

An alternative approach involves the use of phenacyl bromide derivatives in a (3 + 2) heterocyclization reaction, which is a variation of the Hantzsch synthesis. researchgate.net The biphenyl-bromine moiety can also be introduced at a later stage in the synthesis through cross-coupling reactions, although direct incorporation via the Hantzsch synthesis is often more efficient for this specific target molecule.

Multi-Step Synthetic Sequences and Optimization Strategies

The synthesis of this compound and its analogs often involves multi-step sequences that require careful optimization to ensure high yields and purity. A typical multi-step synthesis begins with the preparation of the biphenyl precursor, followed by the formation of the thiazole ring, and subsequent derivatization.

For instance, a synthetic route could commence with a Suzuki-Miyaura cross-coupling reaction to create the 4-bromobiphenyl core. This would be followed by acylation to introduce the acetyl group, which is then brominated to form the α-bromoketone intermediate. The final step in the core synthesis is the Hantzsch reaction with thiourea.

Optimization of these sequences involves several factors:

Catalyst Selection: In cross-coupling reactions, the choice of the palladium catalyst and ligand is critical for achieving high yields. mdpi.combohrium.com

Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the efficiency of each step. researchgate.net For example, the Hantzsch synthesis is often carried out under reflux, but milder conditions can be explored to minimize side reactions.

Purification Methods: Chromatographic techniques are frequently necessary to purify intermediates and the final product.

A study by Sharma et al. (2019) outlines a straightforward two-step synthesis where p-bromoacetophenone is first reacted with thiourea in the presence of iodine as a catalyst to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate is then further reacted to produce various derivatives. nih.gov This highlights a common strategy of building the thiazole ring first and then modifying the molecule.

Functionalization and Derivatization Strategies

The this compound molecule offers several sites for functionalization, allowing for the creation of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the thiazole amine group, the bromine atom, and the biphenyl system.

Reactions at the Thiazole Amine Group (–NH2)

The primary amine group on the thiazole ring is a versatile handle for a variety of chemical transformations.

Acylation: The amine group can be readily acylated using carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. researchgate.netnih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Formation of Schiff Bases: Condensation of the amine group with various aldehydes or ketones yields Schiff bases (imines). researchgate.netresearchgate.netnih.govpsu.edunih.gov This reaction is typically performed under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. psu.edu

Reaction with Isocyanates and Isothiocyanates: The amine group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic anhydride | N-(4-(4'-bromobiphenyl-4-yl)thiazol-2-yl)acetamide |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-4-(4'-bromobiphenyl-4-yl)thiazol-2-amine |

| Urea Formation | Phenyl isocyanate | 1-(4-(4'-bromobiphenyl-4-yl)thiazol-2-yl)-3-phenylurea |

Palladium-Catalyzed Cross-Coupling Reactions on the Bromine Atom (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the biphenyl ring is an excellent site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comresearchgate.netnih.govnih.govmdpi.com This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for extending the biphenyl system.

The general reaction involves the coupling of the bromo-derivative with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. nih.govmdpi.com

Table of Suzuki-Miyaura Coupling Reaction Components

| Component | Example |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate |

| Solvent | Toluene/Water or Dioxane/Water |

Successful Suzuki-Miyaura couplings on similar bromo-substituted heterocyclic compounds have been extensively reported, demonstrating the feasibility of this approach for generating a wide array of derivatives. mdpi.commdpi.com

Modifications on the Biphenyl System

Beyond the bromine atom, the biphenyl system itself can be further modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce additional functional groups on either of the phenyl rings. However, the directing effects of the existing substituents and the potential for side reactions would need to be carefully considered. The presence of the electron-donating amine group and the deactivating effect of the bromine atom would influence the regioselectivity of such reactions.

Further cross-coupling reactions could also be employed if di-bromo or other di-halo biphenyl precursors are used in the initial synthesis. This would allow for the sequential and selective introduction of different substituents.

Preparation of Metal Complexes and Schiff Bases

The nitrogen atoms in the thiazole ring and the exocyclic amine group, as well as the nitrogen of a Schiff base derivative, are excellent ligands for coordinating with metal ions. researchgate.netnih.govjmchemsci.comnih.gov The synthesis of Schiff bases from this compound, as described in section 2.3.1, provides a straightforward route to multidentate ligands.

These Schiff base ligands can then be reacted with various metal salts (e.g., of copper, nickel, cobalt, zinc) in a suitable solvent to form stable metal complexes. researchgate.netnih.gov The coordination geometry of these complexes depends on the metal ion, the stoichiometry of the reaction, and the specific structure of the ligand. The formation of these complexes can be confirmed by spectroscopic methods such as IR, UV-Vis, and NMR, as well as by single-crystal X-ray diffraction. nih.gov

Mechanistic Investigations of Key Reaction Steps

The formation of the thiazole ring is a multi-step process, the understanding of which is crucial for optimizing the synthesis of compounds like this compound.

Proposed Reaction Mechanisms for Thiazole Formation

The most widely accepted mechanism for the Hantzsch thiazole synthesis is a sequence of nucleophilic attack, cyclization, and dehydration. chemhelpasap.comnih.gov

The process begins with the nucleophilic sulfur atom of the thioamide (e.g., thiourea) attacking the α-carbon of the α-haloketone. nih.govyoutube.com This initial step is an SN2 reaction, which results in the formation of an intermediate S-alkylated isothiourea. chemhelpasap.comyoutube.com Following this, an intramolecular cyclization occurs. The exocyclic nitrogen atom of the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone moiety. chemhelpasap.comrsc.org This ring-closing step forms a five-membered heterocyclic intermediate, a thiazoline (B8809763) derivative. rsc.org The final step is a dehydration reaction, where a molecule of water is eliminated from the thiazoline intermediate to yield the stable, aromatic 2-aminothiazole ring. chemhelpasap.comnih.gov The aromaticity of the final product is a significant driving force for the reaction. youtube.com

Recent studies have proposed variations on this mechanism, particularly when catalysts are involved. For instance, a proposed mechanism for a nanocatalyst-assisted synthesis involves the initial activation of the methyl carbonyl group by the acidic sites of the catalyst. rsc.org This is followed by a nucleophilic attack on a chlorine electrophile to form a chloromethylene carbonyl intermediate. The thiol group of thiourea then attacks this intermediate, followed by an intramolecular nucleophilic condensation activated by the catalyst to form the thiazole salt, which is then neutralized to obtain the final product. rsc.org

Furthermore, the reaction pathway can be influenced by the choice of catalyst, potentially proceeding through different mechanisms. Research has shown that with a palladium(II) acetate (B1210297) catalyst, the reaction proceeds via an ionic mechanism, whereas an iron(III) bromide catalyst promotes a radical mechanism, leading to different products. nih.gov

Role of Catalysts and Reaction Conditions in Selectivity and Yield

The efficiency, yield, and even the type of product formed in thiazole synthesis are highly dependent on the chosen catalysts and reaction conditions. While the classic Hantzsch synthesis can be performed simply by heating the reactants, modern methodologies employ a range of catalysts and optimized conditions to improve outcomes. chemhelpasap.comyoutube.com

Catalysts: A variety of catalysts have been explored to enhance the synthesis of 2-aminothiazoles. These range from acidic clays (B1170129) to metallic nanocatalysts and biocatalysts.

Heterogeneous Catalysts: Solid catalysts like Montmorillonite-K10 clay and silica-supported tungstosilisic acid offer advantages such as ease of separation and reusability. researchgate.netbepls.com A magnetically separable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has demonstrated high efficiency and can be recycled multiple times without significant loss of activity. rsc.org

Metal Catalysts: Copper salts, particularly copper(I) iodide, are used to catalyze thiazole synthesis, including methods starting from oximes or aldehydes. nih.govorganic-chemistry.org Palladium and iron catalysts have been shown to not only catalyze the reaction but also to direct the reaction pathway towards different products. nih.govorganic-chemistry.org

Biocatalysts: In a novel, green chemistry approach, the enzyme trypsin from porcine pancreas has been successfully used to catalyze the one-pot multicomponent synthesis of thiazole derivatives under mild conditions. nih.gov

Acid Catalysts: Brønsted acids have been employed to mediate thiazole formation from sulfoxonium ylide precursors. rsc.org

| Catalyst | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Montmorillonite-K10 | Methylcarbonyl and Thiourea | Efficient one-pot synthesis | researchgate.net |

| Ca/4-MePy-IL@ZY-Fe3O4 (Nanocatalyst) | Acetophenone derivative and Thiourea | High yield, reusable, multifunctional | rsc.org |

| Trypsin from porcine pancreas (PPT) | Benzoyl isothiocyanate, Secondary amine, DMAD | Mild conditions, high yield, green chemistry | nih.gov |

| Palladium(II) acetate | Vinyl azides and Potassium thiocyanate | High selectivity for 4-substituted 2-aminothiazoles (Ionic mechanism) | nih.govorganic-chemistry.org |

| Iron(III) bromide | Vinyl azides and Potassium thiocyanate | Selectivity for 4-substituted 5-thiocyano-2-aminothiazoles (Radical mechanism) | nih.govorganic-chemistry.org |

| Copper(I) iodide | Oximes, Anhydrides, KSCN | Good to excellent yields, mild conditions | nih.gov |

Reaction Conditions: Parameters such as solvent, temperature, and energy source play a pivotal role in the selectivity and yield of the reaction.

Solvent: The choice of solvent can dramatically affect reaction efficiency. In various studies, solvents like ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and water have been used. chemhelpasap.comrsc.orgresearchgate.netbepls.com Ethanol has been reported as a highly efficient solvent for enzyme-catalyzed synthesis. nih.gov In other cases, the high polarity and slight acidity of trifluoroethanol proved superior for promoting the reaction. nih.gov

Temperature: Heat is a common requirement for driving the Hantzsch synthesis, with temperatures typically ranging from 80 °C to 120 °C. nih.govrsc.orgresearchgate.net The optimal temperature can depend on the reactivity of the substrates; for example, higher temperatures may be needed for less nucleophilic thioamides to achieve good yields. rsc.org

Energy Source: While conventional heating is standard, microwave irradiation has emerged as a powerful tool for accelerating thiazole synthesis. nih.govbepls.com This method often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. bepls.comresearchgate.net

pH/Base: The reaction often produces an acid (like HBr), so a base is typically used in the workup step to neutralize the mixture and precipitate the final product. chemhelpasap.com A weak base such as sodium carbonate is common, though other bases have been investigated. chemhelpasap.comnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While complete experimental NMR data for 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine is not widely published, the expected spectral features can be reliably predicted based on extensive data from its constituent substructures, namely the 4-bromobiphenyl (B57062) and 2-aminothiazole (B372263) moieties. nih.govnih.govchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the amine, thiazole (B1198619), and biphenyl (B1667301) protons. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The thiazole ring contains a single proton (H-5), which would resonate as a singlet in the aromatic region. The eight aromatic protons of the biphenyl system would present as a complex series of doublets and multiplets, characteristic of two para-substituted benzene (B151609) rings linked together. Specifically, the protons on the phenyl ring attached to the thiazole would show different chemical shifts from those on the bromine-bearing phenyl ring. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed the amine protons appearing around 6.9 ppm and aromatic protons in the range of 6.94-7.52 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for all 15 carbon atoms in the molecule. The thiazole ring carbons are expected at characteristic chemical shifts, with the C-2 carbon bearing the amine group being the most deshielded. The biphenyl carbons would account for twelve signals, though some may overlap. The carbon atom attached to the bromine (C-4') would be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons, including those at the biphenyl linkage (C-1' and C-4) and the thiazole-phenyl linkage (C-4), would be identifiable by their lack of signal in a DEPT-135 experiment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NH₂ | ~7.0 (broad s) | N/A |

| Thiazole C2 | N/A | ~168 |

| Thiazole C4 | N/A | ~150 |

| Thiazole C5 | ~7.1 (s) | ~108 |

| Biphenyl H-2, H-6 | ~7.8 (d) | ~128 |

| Biphenyl H-3, H-5 | ~7.7 (d) | ~129 |

| Biphenyl H-2', H-6' | ~7.6 (d) | ~132 |

| Biphenyl H-3', H-5' | ~7.5 (d) | ~128 |

| Biphenyl C-1 | N/A | ~139 |

| Biphenyl C-4 | N/A | ~133 |

| Biphenyl C-1' | N/A | ~140 |

| Biphenyl C-4' | N/A | ~122 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would be particularly useful in assigning the protons within each of the para-substituted phenyl rings of the biphenyl moiety, showing coupling between the ortho protons (H-2/H-3 and H-5/H-6; H-2'/H-3' and H-5'/H-6').

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for piecing the molecular puzzle together. Key expected correlations would include:

The thiazole H-5 proton showing a correlation to the biphenyl C-4 carbon, confirming the attachment point of the biphenyl group.

Protons on one phenyl ring (e.g., H-2, H-6) showing correlations to the quaternary carbon of the other ring (C-1'), establishing the biphenyl linkage.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would differentiate the carbon signals, showing positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons would be absent. This helps in the unambiguous assignment of the protonated aromatic carbons. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental formula with high confidence. For this compound (C₁₅H₁₁BrN₂S), the calculated monoisotopic mass is 329.98264 Da. uni.lu HRMS analysis would be expected to find a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. PubChemLite provides predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, for various adducts of the compound. uni.lu

Interactive Data Table: HRMS Data

| Ion/Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M]⁺ | C₁₅H₁₁⁷⁹BrN₂S⁺ | 329.98209 | 178.8 |

| [M+H]⁺ | C₁₅H₁₂⁷⁹BrN₂S⁺ | 330.98992 | 159.7 |

| [M+Na]⁺ | C₁₅H₁₁⁷⁹BrN₂SNa⁺ | 352.97186 | 173.1 |

Source: PubChemLite. uni.lu

In tandem with exact mass determination, the fragmentation pattern observed in MS/MS (tandem mass spectrometry) provides confirmatory structural evidence. For this compound, characteristic fragmentation pathways would include:

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment ion.

Cleavage of the biphenyl linkage: The bond between the two phenyl rings could break, leading to fragments corresponding to the bromophenyl and aminothiazolyl-phenyl moieties.

Fragmentation of the thiazole ring: The thiazole ring can undergo characteristic ring-opening fragmentation pathways.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the identity and arrangement of the different functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For the title compound, the IR spectrum would be expected to show several characteristic absorption bands. A study on the related intermediate 4-(4-bromophenyl) thiazol-2-amine identified key bands for the N-H, C-H, and C=C vibrations. nih.gov Based on the full structure, the following peaks are anticipated:

N-H stretching: A pair of bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

C=N and C=C stretching: A series of absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole and phenyl rings.

C-Br stretching: A strong absorption in the lower frequency "fingerprint" region, typically around 500-650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-conjugation of the biphenyl system, further extended by the thiazole ring, would lead to strong UV absorption. The UV-Vis spectrum, likely recorded in a solvent like methanol (B129727) or ethanol, is expected to show intense absorption bands (λ_max) in the ultraviolet region, potentially extending towards the visible range. For comparison, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide shows absorption peaks at 255 and 307 nm. mdpi.com Simple thiazole shows a λ_max around 235 nm. nist.gov The more complex, conjugated system of the title compound would likely result in multiple absorption maxima at longer wavelengths.

Interactive Data Table: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H stretch (amine) | 3300 - 3450 |

| IR | Aromatic C-H stretch | 3000 - 3100 |

| IR | C=N / C=C stretch | 1500 - 1650 |

| IR | C-Br stretch | 500 - 650 |

| UV-Vis | π → π* transitions (λ_max) | ~260 - 320 |

Vibrational Mode Assignment through FT-IR Analysis

The primary amino group (-NH₂) on the thiazole ring is expected to show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. universalprint.org Bending vibrations for this group would also be present. The structure contains multiple aromatic C-H bonds in the biphenyl system, which would produce stretching vibrations above 3000 cm⁻¹.

Key vibrational modes anticipated for this molecule include the stretching of the C=N and C=C bonds within the thiazole ring, expected in the 1500-1650 cm⁻¹ region. universalprint.org The C-S-C vibration of the thiazole ring is typically observed around 1091 cm⁻¹. universalprint.org A crucial and clearly identifiable peak is the C-Br stretching vibration from the bromophenyl group, which is reported for the 4-(4-bromophenyl)thiazol-2-amine analogue at 666 cm⁻¹. researchgate.net Furthermore, the N-H wagging vibration for the same analogue is noted at 817 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Modes for this compound Based on Analogue Data This table is generated based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Analogue |

|---|---|---|---|

| N-H Asymmetric/Symmetric Stretch | 2-Amino (-NH₂) | 3300 - 3500 | General Thiazole Derivatives universalprint.org |

| Aromatic C-H Stretch | Biphenyl Rings | > 3000 | General Aromatic Compounds |

| C=N Stretch | Thiazole Ring | ~1515 | General Thiazole Derivatives universalprint.org |

| Aromatic C=C Stretch | Biphenyl & Thiazole Rings | 1450 - 1600 | General Aromatic Compounds universalprint.org |

| C-S-C Stretch | Thiazole Ring | ~1091 | General Thiazole Derivatives universalprint.org |

| N-H Wag | 2-Amino (-NH₂) | ~817 | 4-(4-bromophenyl)thiazol-2-amine researchgate.net |

Electronic Transitions and Conjugation Analysis via UV-Vis Spectroscopy

The electronic absorption properties of this compound, as studied by UV-Vis spectroscopy, are dominated by its extensive conjugated system. The molecule comprises multiple chromophores, including the thiazole ring and the biphenyl moiety, which are linked, allowing for significant electronic delocalization. This extended conjugation is expected to result in absorption maxima at longer wavelengths compared to its simpler analogues.

The primary electronic transitions observed in molecules of this type are π → π* and n → π*. libretexts.org

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic biphenyl and thiazole systems. The conjugation across the entire molecular backbone lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting these transitions to longer wavelengths (a bathochromic shift). libretexts.org

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and sulfur atoms of the thiazole ring) to antibonding π* orbitals. youtube.com

Experimental data for related compounds supports these predictions. For instance, various 4-phenyl-thiazol-2-yl derivatives exhibit strong UV absorption bands in the ranges of 230-235 nm and 268-270 nm in methanol. google.com The simpler analogue, 2-amino-4-phenylthiazole, shows a λmax at 284 nm in ethanol. chemicalbook.comchemicalbook.com Given the extended conjugation provided by the second phenyl ring in the biphenyl group, the absorption maxima for this compound are expected to be shifted to even longer wavelengths.

Table 2: Expected Electronic Transitions for this compound This table is generated based on general principles and data from analogous compounds.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* (Biphenyl, Thiazole) | > 280 nm | High (ε > 10,000) |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound has not been published, a detailed structural model can be constructed based on crystallographic data from highly similar molecules.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Table 3: Predicted Molecular Geometry Parameters for this compound This table is generated based on data from analogous crystal structures.

| Parameter | Atoms Involved | Expected Value | Comment |

|---|---|---|---|

| Bond Length | C-Br | ~1.90 Å | Standard for bromophenyl groups. |

| Bond Length | C-S (Thiazole) | ~1.72 - 1.77 Å | Typical for thiazole rings. |

| Bond Length | C=N (Thiazole) | ~1.31 - 1.37 Å | Typical for thiazole rings. |

| Bond Angle | C-S-C (Thiazole) | ~89 - 92° | Characteristic of a five-membered ring. |

Analysis of Intermolecular and Intramolecular Interactions in Crystalline Architectures

The solid-state packing of this compound is predicted to be governed by a network of non-covalent interactions, which dictate the formation of its supramolecular architecture. Analysis of related crystal structures reveals several key interactions that are highly likely to be present. guidechem.com

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The 2-amino group is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom (at position 3) of the thiazole ring is an effective hydrogen bond acceptor. This would likely lead to the formation of centrosymmetric dimers or one-dimensional chains through robust N-H···N hydrogen bonds. researchgate.net

π-π Stacking: The extensive flat surfaces of the aromatic biphenyl and thiazole systems provide ideal conditions for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, would play a crucial role in stabilizing the crystal packing, likely leading to stacked columnar or herringbone motifs.

Halogen Bonding: The bromine atom on the biphenyl ring can act as a Lewis acidic site (a halogen bond donor) and interact with electron-rich atoms like nitrogen or sulfur from neighboring molecules (C-Br···N or C-Br···S), further stabilizing the crystal lattice.

Table 4: Summary of Predicted Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (Amino Group) | N (Thiazole Ring) | Dimers, Chains |

| π-π Stacking | Biphenyl/Thiazole Ring | Biphenyl/Thiazole Ring | Stacked columns |

| Halogen Bond | C-Br | N/S (Thiazole) | Directional contacts |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to analyze the properties of novel chemical entities, including thiazole (B1198619) derivatives. edu.krdtci-thaijo.org For compounds similar to 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. edu.krdresearchgate.net

Geometry Optimization and Energy Minimization of Ground States

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's ground state structure. For related benzothiazole (B30560) derivatives, studies have confirmed that optimized geometries obtained through DFT calculations have no imaginary frequencies, confirming they represent true energy minima. researchgate.net The optimization of this compound would reveal the planarity between the biphenyl (B1667301) and thiazole ring systems and the orientation of the 2-amino group, which are crucial for its interaction with biological targets.

| Parameter | Description | Typical Value Range (Illustrative) |

|---|---|---|

| C-S Bond Length (Thiazole) | Length of the carbon-sulfur bond within the thiazole ring. | 1.75 - 1.78 Å |

| C=N Bond Length (Thiazole) | Length of the carbon-nitrogen double bond in the thiazole ring. | 1.30 - 1.33 Å |

| C-N Bond Length (Thiazole) | Length of the carbon-nitrogen single bond in the thiazole ring. | 1.37 - 1.40 Å |

| C-Br Bond Length | Length of the carbon-bromine bond on the phenyl ring. | 1.89 - 1.92 Å |

| Biphenyl Dihedral Angle | The twist angle between the two phenyl rings of the biphenyl moiety. | 35° - 45° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For related 2-aminothiazole (B372263) derivatives, the HOMO is often localized on the electron-rich aminothiazole ring, while the LUMO may be distributed across the aromatic system. nih.govresearchgate.net The HOMO-LUMO gap for similar structures is typically in the range that suggests good charge transfer capabilities, which is a desirable property for applications in optoelectronics and drug design. edu.krdresearchgate.net A smaller HOMO-LUMO gap reflects a higher propensity for the molecule to undergo electronic transitions. researchgate.net

| Parameter | Typical Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. edu.krdtci-thaijo.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically around electronegative atoms like nitrogen and oxygen, which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), usually around hydrogen atoms, which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential (red/yellow) concentrated around the nitrogen atoms of the thiazole ring and the amino group, as well as the bromine atom. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors.

Electronic Structure and Charge Distribution Studies (e.g., Mulliken Population Analysis)

Charge distribution analysis, such as Mulliken population analysis, quantifies the charge on each atom in the molecule. This information helps in understanding the molecule's electronic properties and reactivity. In related thiazole structures, the nitrogen and sulfur atoms of the thiazole ring typically carry a net negative charge, while the adjacent carbon atoms have a positive charge. researchgate.net This charge distribution is critical for the molecule's dipole moment and its ability to engage in electrostatic interactions with other molecules, including biological receptors.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.

IR Spectroscopy : Theoretical vibrational frequencies are calculated to predict the positions of absorption bands in the infrared spectrum. For the related intermediate 4-(4-bromophenyl) thiazol-2-amine, characteristic IR bands were observed for N-H stretching (around 3113-3417 cm⁻¹), C=N linkage (around 1632 cm⁻¹), and C-Br stretching (around 666 cm⁻¹). nih.gov Theoretical calculations for the title compound would aim to reproduce these and other characteristic vibrations, such as those from the biphenyl system.

NMR Spectroscopy : Theoretical chemical shifts (¹H and ¹³C) can be computed and are valuable for structural elucidation. For the intermediate, the ¹H-NMR spectrum showed a singlet for the NH₂ protons around 6.9 ppm. nih.gov In a more complex analogue, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the amide proton signal was observed far downfield at 12.65 ppm. mdpi.com Calculations for this compound would predict the shifts for the aromatic protons on the biphenyl rings and the thiazole proton.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the maximum absorption wavelength (λmax). The predicted λmax corresponds to the electronic transition from the HOMO to the LUMO. For similar thiazole derivatives, these transitions are often observed in the UV region, and the results are compared with experimental spectra to understand the compound's photophysical properties. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations and Molecular Docking Studies (Mechanistic Focus)

While DFT provides insights into a static molecule, molecular dynamics (MD) simulations and docking studies explore its dynamic behavior and interactions with biological macromolecules.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein's binding site. Studies on similar 4-(4-bromophenyl)-thiazol-2-amine derivatives have used docking to investigate their binding modes with various enzymes and receptors. nih.govnih.govresearchgate.net These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity. For the title compound, docking could elucidate its potential as an inhibitor of targets like kinases or other enzymes implicated in disease. nih.gov

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-protein complex over time. An MD simulation would model the movements and conformational changes of both the ligand and the protein, assessing the stability of the interactions predicted by docking. nih.govmdpi.com By simulating the system in a solvated environment, MD can offer a more realistic picture of the binding stability, calculating parameters like root-mean-square deviation (RMSD) of the complex and interaction energies. This provides a mechanistic understanding of how the compound achieves and maintains its bound state, which is crucial for rational drug design.

Conformational Analysis and Dynamic Behavior

In substituted biphenyls, the preferred conformation is a balance between the steric hindrance of the substituents and the electronic effects of π-conjugation. For instance, in biphenyl itself, the phenyl rings are twisted by approximately 45° in the gas phase. rsc.org The introduction of substituents, such as the bromo and thiazol-2-ylamine groups in the target molecule, can significantly alter this angle. Larger substituents in the ortho positions of the biphenyl system can lead to a nearly perpendicular arrangement of the phenyl rings to minimize steric clashes. rsc.org

The dynamic behavior of this compound in solution is also of interest. The rotation around the biphenyl linkage and other single bonds within the molecule results in a variety of accessible conformations. Understanding the energy landscape of these conformations is essential for predicting the most stable and biologically relevant structures. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to model these dynamic processes and identify the low-energy conformers. nih.govnih.gov For example, studies on substituted piperidines and piperazines have demonstrated the utility of such calculations in predicting conformational equilibria. nih.govnih.gov

Investigation of Ligand-Target Interactions in Mechanistic Contexts

The study of ligand-target interactions is fundamental to understanding the mechanism of action of bioactive molecules. For "this compound," molecular docking simulations can provide valuable insights into its potential binding modes with various biological targets. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, by interacting with specific enzymes or receptors. nih.govnih.gov

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated their potential as antimicrobial and anticancer agents. nih.gov Molecular docking simulations in this study revealed that these compounds could fit well within the binding pockets of selected protein targets, suggesting a basis for their observed biological activity. nih.gov The interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. nih.gov

For "this compound," the 2-amino group on the thiazole ring can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The biphenyl group can engage in hydrophobic and π-π stacking interactions. The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

The following table summarizes potential interactions based on the structural features of the molecule:

| Structural Feature | Potential Interaction |

| 2-Aminothiazole | Hydrogen bond donor/acceptor |

| Biphenyl system | Hydrophobic interactions, π-π stacking |

| Bromo substituent | Halogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For thiazole derivatives, QSAR studies have been successfully applied to understand their antitubercular and α-glucosidase inhibitory activities. nih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity, a predictive QSAR model can be developed.

A hypothetical QSAR study might reveal the following relationships:

| Descriptor | Influence on Activity |

| Molecular Weight | May show a positive or negative correlation depending on the target |

| LogP (Lipophilicity) | Optimal range for cell permeability and target binding |

| Dipole Moment | Influences polar interactions with the target |

| HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge transfer interactions |

Aromaticity and Electronic Delocalization Assessment

The aromaticity of the heterocyclic and aryl rings in "this compound" is a key feature influencing its stability and reactivity. Computational methods provide powerful tools to quantify this property.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

For "this compound," NICS calculations could be performed for the thiazole ring and the two phenyl rings of the biphenyl moiety. It is expected that both the phenyl rings and the thiazole ring would exhibit negative NICS values, confirming their aromatic character. The magnitude of the NICS values could provide a quantitative measure of the degree of aromaticity in each ring.

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM) Theory)

The theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. By locating critical points in the electron density, one can identify bond paths and quantify the nature of atomic interactions.

An AIM analysis of "this compound" would reveal the bond critical points (BCPs) for all the covalent bonds in the molecule. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the bonds. For the C-C and C-N bonds within the aromatic rings, the AIM parameters would be characteristic of covalent interactions with a significant degree of delocalization. The analysis could also provide insights into weaker non-covalent interactions, such as hydrogen bonds and halogen bonds, which may be present in the solid state or in complexes with other molecules.

Nonlinear Optical (NLO) Properties Calculations

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. "this compound" possesses such structural features, with the amino group acting as an electron donor and the thiazole and biphenyl systems providing the conjugated bridge.

Computational calculations of NLO properties, such as the first hyperpolarizability (β), can predict the potential of a molecule to exhibit second-order NLO effects. Studies on substituted biphenyls have shown that the nature and position of donor and acceptor groups, as well as the torsional angle between the phenyl rings, are crucial for determining the magnitude of the NLO response. plu.mx Intramolecular charge transfer from the donor to the acceptor part of the molecule upon excitation is a key mechanism for generating a large NLO response. researchgate.net

For "this compound," theoretical calculations could be performed to determine its hyperpolarizability. The results could be compared with those of known NLO materials to assess its potential for NLO applications. The effect of modifying the donor and acceptor strengths of the substituents could also be investigated computationally to design molecules with enhanced NLO properties.

The following table outlines the key molecular features and their expected impact on NLO properties:

| Molecular Feature | Impact on NLO Properties |

| Amino group (donor) | Enhances intramolecular charge transfer |

| Biphenyl-thiazole system (π-bridge) | Facilitates electron delocalization |

| Bromo group (acceptor/heavy atom) | Can modulate electronic properties and intersystem crossing |

Exploration of Advanced Applications and Research Directions Non Biological/non Clinical

Applications in Materials Science and Organic Electronics

Thiazole-based molecules are increasingly recognized for their utility in organic electronics due to their favorable electronic, optical, and structural properties. researchgate.net The thiazole (B1198619) heterocycle is electron-accepting, which can help in lowering orbital energies and enhancing molecular backbone coplanarity, crucial for efficient charge transport. researchgate.net When integrated with a biphenyl (B1667301) core, which provides rigidity and extends conjugation, the resulting structure is a promising candidate for various electronic and optical materials.

The structure of 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine is well-suited for its use as a monomer or building block in the synthesis of conductive polymers and organic semiconductors. Thiazole-containing systems are noted for being electron-deficient, a feature that is beneficial for creating n-type or bipolar semiconducting materials. rsc.org The presence of the bromine atom is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are fundamental in polymer chemistry for linking aromatic units together to form conjugated polymers.

Theoretical studies on related thiazole-based frameworks show that they are promising candidates for n-type organic semiconductors, with some designed molecules exhibiting low electron reorganization energies (0.21–0.37 eV), which are comparable to high-performance materials like perfluoropentacene. acs.org The general strategy involves alternating electron-donating and electron-accepting units to fine-tune the HOMO-LUMO energy levels and improve charge carrier properties. nih.gov The 2-aminothiazole (B372263) group can act as a donor while the thiazole ring itself is an acceptor, creating an intramolecular push-pull effect that can be exploited in semiconductor design.

Table 1: Properties of Structurally Related Thiazole-Based Organic Semiconductors

| Compound Class | Key Structural Feature | Typical Application | Relevant Properties |

|---|---|---|---|

| Thiazolo[5,4-d]thiazoles | Fused, rigid, electron-deficient core | Organic Photovoltaics (OPVs) | High oxidative stability, enables efficient π–π overlap. rsc.org |

| Bithiazole Polymers | Alternating donor-acceptor units | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility. scispace.com |

Thiazole derivatives are a well-established class of fluorescent compounds. chim.it The 2-aminothiazole moiety, in particular, is a known fluorophore. The photophysical properties, such as absorption and emission wavelengths, can be tuned by introducing various substituents onto the thiazole ring or its connected aromatic systems. chim.itresearchgate.net The biphenyl group in this compound extends the π-conjugation, which typically shifts the fluorescence to longer wavelengths (a bathochromic shift).

Research on related 4-arylthiazol-2-amine structures demonstrates their potential as fluorophores. For instance, the incorporation of a pyrene (B120774) fragment into a similar thiazole amine structure resulted in a remarkable increase in fluorescence intensity. researchgate.net The emission wavelength for 4-(pyren-1-yl)thiazol-2-amine was observed at 438 nm. researchgate.net By strategically modifying the aryl group at the 4-position, it is possible to tune the emission color, with some donor-acceptor type thiazoles capable of producing white light emission. researchgate.net The compound's rigid structure and extended conjugation make it a candidate for applications requiring strong and stable fluorescence, such as in optical brighteners or as fluorescent probes.

The electronic properties that make thiazole derivatives suitable for semiconductors also underpin their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govscispace.com In OLEDs, materials with bipolar characteristics (the ability to transport both holes and electrons) are highly desirable for creating efficient emitting layers. The combination of a hole-transporting moiety like a biphenyl group with an electron-transporting thiazole unit can lead to such bipolar behavior. nih.gov

Sulfur-containing heterocycles, including thiazole, are key building blocks for a new generation of OLED luminogens, such as those exhibiting thermally activated delayed fluorescence (TADF). rsc.org These materials are often based on a donor-acceptor (D-A) architecture to achieve a small energy gap between the singlet and triplet excited states, which allows for efficient harvesting of all excitons. rsc.org The this compound structure fits this D-A model. Furthermore, biphenyl-containing host materials have been used to achieve high-efficiency blue phosphorescent OLEDs, demonstrating the utility of this core structure in optoelectronic devices. nih.gov In one example, a host material incorporating a biphenyl core with triazole units achieved a maximum external quantum efficiency of 30.2%. nih.gov

Role in Catalysis and Coordination Chemistry

The aminothiazole unit of this compound contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with transition metal ions. nih.govnih.gov This makes the compound and its derivatives valuable as ligands in the field of coordination chemistry and catalysis.

Thiazoline (B8809763) and thiazole-based ligands have gained attention for their use in asymmetric catalysis and transition metal-catalyzed coupling reactions. nih.gov The nitrogen atom of the imine (C=N) within the thiazole ring and the exocyclic amine nitrogen can both participate in metal coordination. nnpub.orgscirp.org The sulfur atom in the ring can also coordinate with certain soft metal ions. nnpub.org This multi-donor capability allows for the formation of stable chelate complexes with transition metals like palladium, copper, nickel, and cobalt. nih.govnnpub.org

The specific structure of this compound, with its bulky biphenyl group, can provide steric hindrance around the metal center. This can be exploited in catalyst design to control selectivity in chemical reactions. The bromine atom also allows the ligand itself to be anchored to a solid support, enabling its use in heterogeneous catalysis, which simplifies catalyst recovery and reuse. Research on related P,N-ligands incorporating thiazole moieties has shown their effectiveness in palladium-catalyzed cycloisomerization reactions. researchgate.net

The stability of a metal complex is a critical factor determining its potential for catalytic applications. researchgate.net Stability is governed by factors related to both the metal ion (such as its size and charge) and the ligand (such as its chelating ability and donor atom properties). dalalinstitute.comresearchgate.net Ligands that can form five- or six-membered chelate rings with a metal ion generally form more stable complexes. researchgate.net The 2-aminothiazole structure can potentially form a stable five-membered ring by coordinating through the ring nitrogen and the exocyclic amino group. mdpi.com

Studies on the coordination of similar 2-aminothiazole derivatives with transition metals like Cu(II), Ni(II), and Co(II) have shown the formation of stable octahedral or square planar complexes. nnpub.org In these complexes, coordination often occurs through the endocyclic nitrogen and the ring sulfur atom, or through the exocyclic amino group. nnpub.org The stability of such complexes is influenced by the electronic properties of the substituents on the thiazole ring. The electron-withdrawing nature of the bromobiphenyl group in this compound would modulate the electron density on the donor atoms, thereby influencing the strength and stability of the metal-ligand bond.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(pyren-1-yl)thiazol-2-amine |

| Perfluoropentacene |

Development as Chemical Probes and Tools for Mechanistic Biology

The unique structural characteristics of this compound make it a valuable scaffold for the design of chemical probes to investigate biological mechanisms at the molecular level. Its constituent parts—the aminothiazole ring, the biphenyl core, and the terminal bromine atom—all contribute to its potential for specific molecular interactions.

Design of Compounds for In Vitro Enzyme Inhibition Studies (Focus on Mechanism)

The design of derivatives based on the 4-(4'-bromophenyl)-thiazol-2-amine framework has been a strategy to explore potential enzyme inhibitors. While direct enzyme inhibition data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight into its potential mechanisms. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their potential to interact with biological targets. nih.gov Molecular docking studies on these derivatives have been used to predict their binding modes within the active sites of enzymes. nih.gov These computational approaches help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compound. nih.gov The presence of the 2-aminothiazole moiety is crucial as it can act as a hydrogen bond donor and acceptor, while the biphenyl core can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.

Probing Molecular Interactions at the Cellular Level (e.g., protein binding without therapeutic claims)

The interaction of small molecules with proteins is a fundamental aspect of chemical biology. The compound this compound possesses features that make it an interesting candidate for studying protein binding. Research on a structurally related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, has demonstrated its ability to bind to human serum albumin (HSA). nih.gov This interaction was characterized by a static fluorescence quenching mechanism, indicating the formation of a stable complex. nih.gov The binding was primarily driven by spontaneous hydrophobic interactions and hydrogen bonding. nih.gov Such studies are critical for understanding how molecules are transported and distributed in biological systems. Although this study was not on the exact target compound, the shared bromophenyl and thiazole motifs suggest that this compound could exhibit similar binding behavior with serum albumins and other proteins, making it a useful tool for probing these interactions.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for participating in such interactions, leading to the formation of organized, self-assembled structures.

Design of Self-Assembled Systems

The ability of this compound to engage in multiple non-covalent interactions makes it a promising building block for the design of self-assembled systems. While specific examples of self-assembled systems based solely on this compound are not readily found in the literature, the principles of supramolecular chemistry suggest its potential. By modifying the substituents on the biphenyl or thiazole rings, it is possible to tune the directionality and strength of the intermolecular interactions, thereby controlling the dimensionality and morphology of the resulting self-assembled structures. For instance, the introduction of additional hydrogen bonding sites or groups that can influence π-stacking could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. These self-assembled systems could have potential applications in materials science, such as in the development of new functional materials with tailored optical or electronic properties.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine and its Derivatives

Direct academic research on This compound is sparse, with current literature primarily providing basic physicochemical properties. nih.govfishersci.comuni.lu However, extensive research into the structurally similar 4-(4-bromophenyl)thiazol-2-amine and its derivatives offers significant insights into the potential of this class of compounds.

Derivatives of 4-(4-bromophenyl)thiazol-2-amine have been synthesized and evaluated for their biological activities. nih.gov A notable synthetic route involves the reaction of p-bromoacetophenone and thiourea (B124793) in the presence of iodine to yield the 4-(4-bromophenyl)thiazol-2-amine intermediate. nih.gov This intermediate is then reacted with various aromatic aldehydes to produce a series of Schiff base derivatives. nih.gov

These derivatives have demonstrated promising in vitro antimicrobial and anticancer activities. nih.gov For instance, certain derivatives exhibited significant antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov In terms of anticancer potential, one derivative showed notable activity against the MCF7 human breast adenocarcinoma cell line. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of microbial DNA gyrase. rsc.org

Identification of Unexplored Research Avenues

Given the nascent stage of research into this compound, several research avenues remain unexplored. A primary focus should be on the comprehensive synthesis and characterization of this compound and its novel derivatives. Building on the research of its analogues, a systematic investigation into its potential as an antimicrobial and anticancer agent is a logical next step.

Further unexplored areas include:

Expanded Biological Screening: Testing against a wider range of bacterial and fungal strains, as well as various cancer cell lines, could reveal broader therapeutic potential.

Mechanism of Action Studies: Elucidating the precise biochemical pathways through which this compound and its derivatives exert their biological effects is crucial for further development.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the biphenyl (B1667301) and thiazole (B1198619) moieties could lead to the identification of derivatives with enhanced potency and selectivity.

In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy and pharmacokinetic profiles.

Potential for Novel Synthetic Methodologies

The primary synthetic route for related thiazole amines involves the Hantzsch thiazole synthesis. nih.gov While effective, there is potential for the development of novel, more efficient, and environmentally friendly synthetic methodologies.

Future research could explore:

Microwave-Assisted Synthesis: This technique has been shown to be efficient for the synthesis of similar Schiff base ligands and could reduce reaction times and improve yields. researchgate.net

One-Pot, Multi-Component Reactions: Developing a one-pot synthesis where the thiazole ring formation and subsequent derivatization occur in a single step would be highly advantageous for rapid library generation.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity products and easier scalability.

Catalyst Development: Investigating alternative catalysts to iodine for the initial thiazole synthesis could lead to milder reaction conditions and improved sustainability. nih.gov

Advancements in Computational Modeling and Predictive Studies

Computational modeling and in silico studies have been instrumental in understanding the potential of 4-(4-bromophenyl)thiazol-2-amine derivatives. nih.gov Molecular docking studies have been used to predict the binding interactions of these compounds with target proteins, such as DNA gyrase. nih.govrsc.org Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) modeling has been employed to predict the druglikeness of these molecules. nih.gov

For this compound, future computational studies could include:

Homology Modeling: In the absence of crystal structures for target proteins, homology modeling can be used to generate reliable 3D models for docking studies.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide more accurate insights into the electronic and structural aspects of ligand-protein interactions.

Predictive Toxicology: In silico models can be used to predict potential toxicities, helping to prioritize compounds for further experimental testing.

Virtual Screening: Large virtual libraries of derivatives can be screened against various biological targets to identify promising lead compounds.

Emerging Roles in Niche Material Science Applications and Advanced Chemical Probes

The unique photophysical and electronic properties of biphenyl and thiazole-containing compounds suggest potential applications beyond the biomedical field.

Emerging roles could be explored in:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of this compound could be exploited for the development of new organic electronic materials.

Chemical Sensors: The thiazole nitrogen and amine group could act as binding sites for specific metal ions or small molecules, forming the basis for novel chemosensors. The bromine atom also provides a site for further functionalization to create more complex sensor molecules.

Advanced Chemical Probes: Fluorescently tagged derivatives could be synthesized to visualize specific cellular components or biological processes. The biphenyl moiety can be functionalized to tune the photophysical properties of such probes.

Q & A

Q. What experimental designs assess compound stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro